Technical Whitepaper: Safety, Handling, and Applications of Diethyl (3-methylbutyl)phosphonate (CAS 90795-87-2)
Technical Whitepaper: Safety, Handling, and Applications of Diethyl (3-methylbutyl)phosphonate (CAS 90795-87-2)
Here is an in-depth technical whitepaper detailing the material safety profile, handling protocols, and laboratory applications of diethyl (3-methylbutyl)phosphonate.
Executive Summary
Diethyl (3-methylbutyl)phosphonate, also known as diethyl isoamylphosphonate, is a specialized organophosphorus compound primarily utilized in advanced organic synthesis. As an alkylphosphonate ester, its most prominent application is as a reagent in Horner-Wadsworth-Emmons (HWE) olefination reactions, where it demonstrates exceptional stereoselectivity[1]. This whitepaper synthesizes its physicochemical properties, critical safety data (SDS), and field-proven methodologies for its application in legitimate, professional laboratory settings.
Physicochemical Profile & Hazard Identification
Understanding the physical properties of diethyl (3-methylbutyl)phosphonate is critical for establishing appropriate safety and handling protocols. As an organophosphorus derivative, it requires stringent environmental controls to mitigate exposure risks.
Quantitative Data Summary
The following table summarizes the core physicochemical identifiers and properties of the compound[2]:
| Property | Value / Description |
| Chemical Name | Diethyl (3-methylbutyl)phosphonate |
| CAS Registry Number | 90795-87-2 |
| Molecular Formula | C9H21O3P |
| Molecular Weight | 208.24 g/mol |
| Structural Class | Alkylphosphonate Ester |
| Physical State | Liquid (Standard ambient temperature and pressure) |
Hazard Assessment (SDS Core Principles)
While specific toxicological data for this exact CAS number may be limited in public databases, it must be handled according to the general safety principles for reactive organophosphonates[3]:
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Primary Hazards: Potential irritant to eyes, skin, and respiratory tract. Organophosphorus compounds can exhibit varying degrees of toxicity; therefore, inhalation of vapors or dermal absorption must be strictly avoided.
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Reactivity: Stable under recommended storage conditions but may react with strong oxidizing agents, strong acids, or strong bases.
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Environmental Impact: As with many organophosphonates, it should be considered potentially hazardous to aquatic environments and must not be discharged into standard waste streams.
Laboratory Safety & Handling Protocols
To ensure scientific integrity and personnel safety, every interaction with diethyl (3-methylbutyl)phosphonate must operate as a self-validating system of containment and risk mitigation.
Personal Protective Equipment (PPE)
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Respiratory Protection: All manipulations must be conducted within a certified, externally exhausted chemical fume hood to prevent vapor inhalation[3].
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Dermal Protection: Permeation-resistant gloves (e.g., heavy-duty nitrile or neoprene) are mandatory. Standard latex gloves do not provide sufficient barrier protection against organic solvents and liquid phosphonates.
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Ocular Protection: Splash-proof chemical safety goggles must be worn at all times.
Spill Response and Decontamination
In the event of a localized spill within the fume hood:
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Containment: Isolate the area and ensure the fume hood sash is lowered to an operational level to maintain negative pressure.
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Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary spill pads).
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Neutralization & Disposal: Carefully sweep the absorbed material into a compatible, sealable hazardous waste container. Decontaminate the surface using a mild alkaline solution or appropriate solvent, followed by a water wash. All materials must be disposed of as regulated chemical waste[3].
Mechanistic Application: Horner-Wadsworth-Emmons (HWE) Olefination
Diethyl (3-methylbutyl)phosphonate is highly valued in synthetic chemistry for its ability to form carbon-carbon double bonds. In the HWE reaction, the deprotonation of the phosphonate yields a nucleophilic carbanion that reacts with aldehydes or ketones.
Causality of Stereoselectivity
The structural design of this specific phosphonate heavily influences the reaction's outcome. Research indicates that HWE reagents like diethyl (3-methylbutyl)phosphonate, when deprotonated by a strong base such as isopropylmagnesium chloride (iPrMgCl), deliver alkenes with exceptional thermodynamic control, often achieving >99% E-selectivity[1]. The bulky 3-methylbutyl group and the diethyl ester moieties sterically direct the intermediate oxaphosphetane to favor the anti conformation, which ultimately collapses into the E-alkene.
Experimental Methodology: Standard HWE Olefination
Note: This protocol is for academic and professional reference only and must be conducted by trained chemists.
Objective: Synthesis of an E-alkene via the deprotonation of diethyl (3-methylbutyl)phosphonate.
Step-by-Step Protocol:
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System Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum. Maintain a positive pressure of inert gas (Argon or N2) throughout the procedure to prevent moisture-induced quenching of the carbanion.
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Reagent Charging: Dissolve diethyl (3-methylbutyl)phosphonate (1.1 equivalents) in anhydrous Tetrahydrofuran (THF) (approx. 0.2 M concentration) within the flask.
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Deprotonation (Carbanion Formation): Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add iPrMgCl (1.15 equivalents, typically a 2.0 M solution in THF) dropwise via a syringe[1].
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Validation Step: The formation of the carbanion is often indicated by a subtle color change (usually pale yellow) and the cessation of any minor gas evolution. Stir at 0 °C for 30 minutes.
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Electrophile Addition: Dissolve the target aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the phosphonate carbanion mixture at 0 °C.
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Reaction Progression: Remove the ice bath and allow the reaction to warm to ambient room temperature. Stir for 2–4 hours.
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Validation Step: Monitor the reaction progress via Thin-Layer Chromatography (TLC) until the aldehyde starting material is completely consumed.
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Aqueous Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH4Cl). Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate or diethyl ether.
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Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product via flash column chromatography to isolate the pure E-alkene.
Workflow Visualization
The following diagram illustrates the critical pathway from safety verification through the synthetic application of the compound.
Caption: Operational workflow for the safe handling and HWE olefination application of CAS 90795-87-2.
